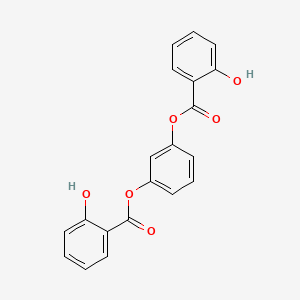
Benzene-1,3-diyl bis(2-hydroxybenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,3-diyl bis(2-hydroxybenzoate): is an organic compound with the molecular formula C20H14O6 It is a derivative of benzoic acid and is known for its unique structural properties, which include two hydroxybenzoate groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: Benzene-1,3-diyl bis(2-hydroxybenzoate) can be synthesized through esterification reactions. One common method involves the reaction of benzene-1,3-diol with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of benzene-1,3-diyl bis(2-hydroxybenzoate) often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: Benzene-1,3-diyl bis(2-hydroxybenzoate) can undergo oxidation reactions, particularly at the hydroxybenzoate groups. Common oxidizing agents include and .
Reduction: Reduction reactions can target the carbonyl groups in the ester moieties. (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The aromatic ring in benzene-1,3-diyl bis(2-hydroxybenzoate) can participate in electrophilic aromatic substitution reactions. and are common examples, with reagents such as and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
科学研究应用
Chemistry: Benzene-1,3-diyl bis(2-hydroxybenzoate) is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of polymers and resins.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a ligand in coordination chemistry studies.
Medicine: While not directly used as a drug, benzene-1,3-diyl bis(2-hydroxybenzoate) can be a starting material for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and are explored for potential therapeutic applications.
Industry: In the industrial sector, benzene-1,3-diyl bis(2-hydroxybenzoate) is utilized in the production of high-performance materials, including coatings, adhesives, and plasticizers. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of benzene-1,3-diyl bis(2-hydroxybenzoate) involves its interaction with specific molecular targets. In chemical reactions, the ester groups can undergo hydrolysis to release benzoic acid derivatives. The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products. The hydroxybenzoate groups can also form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
- Benzene-1,4-diyl bis(2-hydroxybenzoate)
- Benzene-1,2-diyl bis(2-hydroxybenzoate)
- Benzene-1,3-diyl bis(4-hydroxybenzoate)
Comparison: Benzene-1,3-diyl bis(2-hydroxybenzoate) is unique due to the position of the hydroxybenzoate groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to benzene-1,4-diyl bis(2-hydroxybenzoate), the 1,3-diyl compound may exhibit different steric and electronic properties, influencing its behavior in chemical reactions. The presence of hydroxybenzoate groups in different positions can also impact the compound’s solubility and interaction with other molecules.
属性
CAS 编号 |
2944-57-2 |
|---|---|
分子式 |
C20H14O6 |
分子量 |
350.3 g/mol |
IUPAC 名称 |
[3-(2-hydroxybenzoyl)oxyphenyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C20H14O6/c21-17-10-3-1-8-15(17)19(23)25-13-6-5-7-14(12-13)26-20(24)16-9-2-4-11-18(16)22/h1-12,21-22H |
InChI 键 |
PSOPTDGCFPIZIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
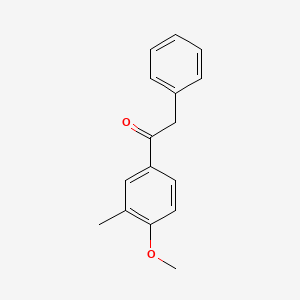

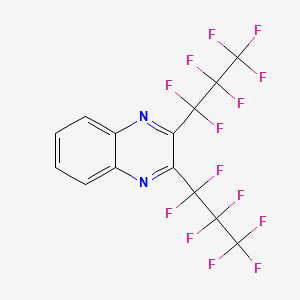
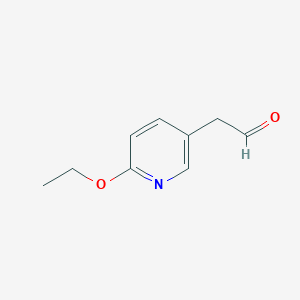
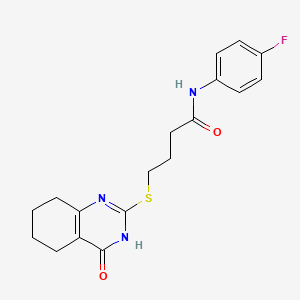
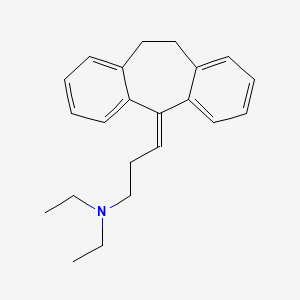
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
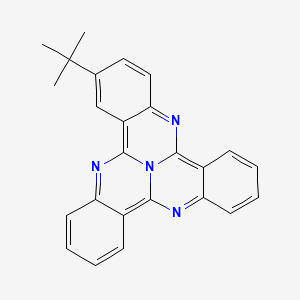
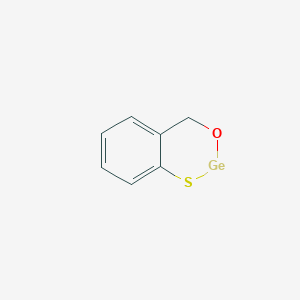
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
